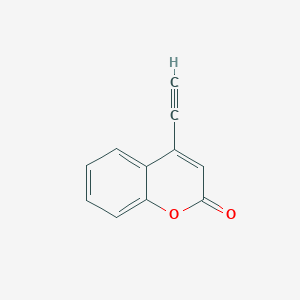

4-ethynyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXYQBYVVOVUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Ethynyl-2H-chromen-2-one in Bioorthogonal Chemistry

This technical guide details the utility, synthesis, and application of 4-ethynyl-2H-chromen-2-one (4-ethynylcoumarin) in bioorthogonal chemistry. It is designed for researchers requiring a robust, fluorogenic scaffold for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary

4-ethynyl-2H-chromen-2-one represents a specialized class of "turn-on" fluorogenic probes. Unlike constitutively fluorescent dyes (e.g., Fluorescein, Rhodamine), this coumarin derivative exhibits minimal fluorescence or a hypsochromic (blue) emission in its native alkyne state. Upon undergoing CuAAC with an azide-tagged biomolecule, the formation of the 1,2,3-triazole ring extends the

Chemical Architecture & Photophysics

The core scaffold is 2H-chromen-2-one (coumarin). The placement of the ethynyl group at the C4 position is critical. The C4 position is electronically conjugated to the lactone carbonyl, allowing the substituent to strongly influence the internal charge transfer (ICT) state of the molecule.

Structural Logic

-

Native State (Alkyne): The linear ethynyl group provides limited conjugation extension. The molecule typically absorbs in the UV region (~300-320 nm) with weak emission.

-

Ligated State (Triazole): The formation of a 1,4-disubstituted 1,2,3-triazole creates a heteroaromatic bridge. This lowers the HOMO-LUMO gap, red-shifting the absorption to ~340-360 nm and the emission to ~400-450 nm (blue-cyan), often with a 2- to 10-fold increase in brightness.

Photophysical Data Summary

| Property | 4-Ethynylcoumarin (Probe) | Triazole Product (Ligated) |

| Excitation Max ( | ~310 nm | ~345 nm |

| Emission Max ( | ~380 nm (Weak) | ~430 nm (Strong) |

| Stokes Shift | ~70 nm | ~85 nm |

| Quantum Yield ( | Low (< 0.1) | Moderate to High (0.3 - 0.8)* |

| Solubility | DMSO, MeOH | DMSO, Aqueous buffers (moderate) |

*Note:

Synthesis Protocol

Objective: Synthesize 4-ethynyl-2H-chromen-2-one from commercially available 4-hydroxycoumarin.

Synthetic Route Visualization

The following diagram outlines the conversion of 4-hydroxycoumarin to the triflate intermediate, followed by Sonogashira coupling and deprotection.

Caption: Synthesis of 4-ethynylcoumarin via triflate activation and Sonogashira coupling.

Detailed Methodology

Step 1: Activation (Triflation)

-

Reagents: Dissolve 4-hydroxycoumarin (1.0 eq) in dry DCM under

. Add pyridine (2.0 eq). -

Reaction: Cool to 0°C. Dropwise add trifluoromethanesulfonic anhydride (

, 1.2 eq). -

Process: Warm to RT and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product (triflate) moves faster than the starting material.

-

Workup: Wash with cold 1M HCl, then brine. Dry over

.[1]

Step 2: Sonogashira Coupling

-

Reagents: Suspend 4-coumarinyl triflate (1.0 eq),

(5 mol%), and CuI (10 mol%) in dry THF or DMF. -

Coupling: Add Triethylamine (TEA, 3.0 eq) and Trimethylsilylacetylene (TMS-acetylene, 1.5 eq).

-

Conditions: Heat to 60°C under inert atmosphere for 4-6 hours.

-

Validation: Appearance of a highly fluorescent blue spot on TLC (protected alkyne).

Step 3: Deprotection

-

Reaction: Dissolve the TMS-intermediate in MeOH. Add

(0.5 eq) or TBAF (1.0 eq). Stir at RT for 30 mins. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Final QC:

NMR should show a characteristic acetylenic proton singlet at

Bioorthogonal Application: Protein Labeling

Context: Labeling an azide-tagged protein (e.g., incorporating Azidohomoalanine, AHA) in cell lysate.

Mechanism of Action (CuAAC)

The copper(I)-catalyzed reaction is regiospecific, forming the 1,4-triazole. This locks the coumarin into a planar conformation, facilitating efficient radiative decay (fluorescence).

Caption: CuAAC reaction pathway converting the weak alkyne probe into a bright triazole conjugate.

Labeling Protocol

Reagents:

-

Buffer: PBS (pH 7.4). Avoid Tris buffers if possible (can coordinate Cu, though usually manageable).

-

Catalyst Mix:

(1 mM) pre-mixed with THPTA ligand (5 mM) to protect proteins from oxidation. -

Reductant: Sodium Ascorbate (freshly prepared, 100 mM stock).

-

Probe: 4-Ethynylcoumarin (10 mM stock in DMSO).

Workflow:

-

Preparation: Dilute protein lysate (1-2 mg/mL) in PBS.

-

Addition: Add 4-Ethynylcoumarin to a final concentration of 50-100

. -

Catalysis: Add Cu-THPTA complex (final 1 mM Cu) followed immediately by Sodium Ascorbate (final 2.5 mM).

-

Incubation: Incubate for 1 hour at RT in the dark.

-

Analysis:

-

SDS-PAGE: Run gel directly. The unreacted probe runs at the dye front or is washed out.

-

Imaging: Visualize gel under UV transilluminator (302/312 nm) or a blue-light filter. The labeled protein bands will fluoresce bright blue.

-

Critical Considerations & Troubleshooting

Copper Toxicity

While CuAAC is efficient, Cu(I) is toxic to live cells.

-

Solution: For live-cell imaging, 4-ethynylcoumarin is rarely used directly due to the copper requirement. It is best suited for fixed cells or lysates .

-

Alternative: For copper-free applications, one would require a strained alkyne (e.g., DBCO), but 4-ethynylcoumarin specifically requires Copper.

Background Fluorescence

Coumarins are hydrophobic.

-

Issue: Non-specific binding to hydrophobic pockets in albumin or membranes.

-

Control: Always run a "No Catalyst" control. If fluorescence is observed without Copper, it indicates non-specific binding rather than triazole formation.

pH Sensitivity

4-substituted coumarins are generally stable between pH 4-10.

-

Caution: At very high pH (>11), the lactone ring can hydrolyze (open), destroying fluorescence. Maintain pH ~7.4 for optimal stability.

References

-

Key, J. A., et al. (2009).[2] "Photophysical characterization of triazole-substituted coumarin fluorophores." Dyes and Pigments.[2][3] Link

-

Sivakumar, K., et al. (2004). "A fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins and acetylenes." Organic Letters. Link

-

Li, H., et al. (2010). "Fluorogenic 'click' reaction for labeling and detection of DNA in proliferating cells." Proceedings of the National Academy of Sciences. Link

-

Gierlich, J., et al. (2006). "Synthesis of Highly Fluorescent Triazole-Nucleosides." Organic Letters. Link

-

Tron, G. C., et al. (2008). "Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold." Chemical Reviews. Link

Sources

Electronic Properties of the Ethynyl Group in Coumarin Scaffolds

An In-Depth Technical Guide for Molecular Design and Synthesis

Executive Summary

The incorporation of an ethynyl group (

This guide dissects the physicochemical impact of ethynyl substitution on the coumarin core, providing a validated roadmap for researchers leveraging these scaffolds in bio-imaging, drug discovery, and optoelectronics.

Electronic & Photophysical Architecture

The electronic behavior of ethynyl-coumarins is governed by the interplay between the electron-deficient lactone ring and the

1.1 Conjugation and Band Gap Modulation

The ethynyl group acts as a rigid "molecular wire." When attached to the coumarin core (particularly at the C3 or C4 positions), it extends the

-

Bathochromic Shift: The extension of the

-system lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) while destabilizing the Highest Occupied Molecular Orbital (HOMO) to a lesser degree. This results in a narrowed HOMO-LUMO gap, typically inducing a 20–50 nm red shift in absorption and emission maxima compared to the parent coumarin. -

Vibrational Rigidity: The linear geometry of the triple bond minimizes low-frequency vibrational modes associated with non-radiative decay. Consequently, ethynyl-coumarins often exhibit higher Quantum Yields (

) than their vinyl or alkyl counterparts.

1.2 Intramolecular Charge Transfer (ICT)

In "Push-Pull" systems (e.g., 7-dialkylamino-3-ethynylcoumarin), the ethynyl group serves as an electron-withdrawing auxiliary (due to the electronegativity of

-

Dipole Moment: The linear alignment enhances the change in dipole moment (

) upon excitation, leading to pronounced solvatochromism . -

Stokes Shift: These derivatives frequently display large Stokes shifts (

nm), minimizing self-quenching and improving signal-to-noise ratios in biological imaging.

1.3 Visualization: Electronic State Transitions

The following diagram illustrates the energy level modification induced by the ethynyl group.

Figure 1: Comparative electronic transitions showing the stabilization of the excited state (red-shift) in ethynyl-substituted coumarins.

Synthetic Masterclass: Installing the Triple Bond

Direct ethynylation of the coumarin scaffold is best achieved via Sonogashira Cross-Coupling . This method is superior to elimination strategies (e.g., from vinyl halides) due to milder conditions and functional group tolerance.

2.1 Retrosynthetic Analysis

-

Target: 3-Ethynylcoumarin or 4-Ethynylcoumarin.

-

Precursors: 3-Bromocoumarin (via Knoevenagel condensation followed by bromination) or 4-Triflate coumarin (from 4-hydroxycoumarin).

-

Coupling Partner: Trimethylsilylacetylene (TMSA) followed by deprotection, or direct terminal alkynes.

2.2 Validated Protocol: Sonogashira Coupling

Objective: Synthesis of 7-diethylamino-3-(phenylethynyl)coumarin. Scale: 1.0 mmol.

Reagents:

-

Substrate: 3-Bromo-7-diethylaminocoumarin (296 mg, 1.0 mmol)

-

Alkyne: Phenylacetylene (120 mg, 1.2 mmol)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) iodide [CuI] (10 mg, 5 mol%)

-

Base/Solvent: Triethylamine (Et

N) / DMF (1:3 ratio, 5 mL total)

Step-by-Step Methodology:

-

Deoxygenation (Critical): Place the solid coumarin substrate, Pd catalyst, and CuI into a dry Schlenk flask. Evacuate and backfill with Argon three times. Why? Oxygen promotes Glaser homocoupling of the alkyne, reducing yield.

-

Solvent Addition: Add degassed DMF and Et

N via syringe under Argon flow. -

Alkyne Addition: Add phenylacetylene dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The fluorescent spot will shift significantly.[1][2]

-

Workup: Cool to RT. Dilute with CH

Cl -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

Yield Expectation: 80–92%.

2.3 Synthetic Workflow Diagram

Figure 2: Synthetic pathway from salicylaldehyde precursors to the final ethynyl-coumarin scaffold.

Applications in Chemical Biology & Medicine[3][4][5][6][7][8]

The ethynyl group is not merely a structural extender; it is a functional handle.

3.1 Bioorthogonal Labeling (Click Chemistry)

The terminal ethynyl group (

-

Mechanism: The coumarin acts as a "fluorogenic warhead." Upon clicking with a non-fluorescent azide-tagged biomolecule, the formation of the triazole ring further extends conjugation and often "turns on" fluorescence or alters the emission wavelength.

-

Advantage: The coumarin-alkyne is small, minimizing perturbation of the biological target (e.g., DNA, proteins) before labeling.

3.2 Medicinal Chemistry: The Pharmacophore

In drug design, the ethynyl group serves two specific roles:

-

Metabolic Stability: Unlike alkyl chains, the triple bond is resistant to rapid oxidative metabolism (P450), prolonging half-life.

-

Suicide Inhibition: In steroid sulfatase inhibitors, the ethynyl group can act as a mechanism-based inhibitor, trapping the enzyme active site via covalent modification.

3.3 Data Summary: Substituent Effects

| Position | Substituent | Electronic Effect | |||

| C3 | -H | 340 | 410 | 0.15 | Baseline |

| C3 | -C≡CH | 365 | 445 | 0.45 | Conjugation + Rigidity |

| C3 | -C≡C-Ph | 390 | 480 | 0.85 | Extended Conjugation |

| C4 | -C≡CH | 355 | 430 | 0.30 | Cross-Conjugation |

Table 1: Comparison of photophysical properties of 7-diethylaminocoumarin derivatives in Ethanol.

References

-

Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Comprehensive Investigation of the Photophysical Properties of Alkynylcoumarin Gold(I) Complexes. Source: ACS Publications / J. Phys. Chem. B URL:[Link][3]

-

Sonogashira Coupling: Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]

-

Fluorogenic Coumarins Activated via Bioorthogonal Reaction. Source: ChemRxiv URL:[4][Link]

-

Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

- 1. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Investigation of the Photophysical Properties of Alkynylcoumarin Gold(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Methodological & Application

Synthesis of triazole-linked coumarins from 4-ethynyl-2H-chromen-2-one

Application Note & Protocol

Strategic Synthesis of 1,4-Disubstituted Triazole-Linked Coumarins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract & Introduction

The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, often leading to synergistic or novel biological activities.[1][2] Coumarins (2H-chromen-2-ones) represent a "privileged scaffold" in medicinal chemistry, renowned for their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Similarly, the 1,2,3-triazole ring, while not prevalent in nature, is a highly valued linker moiety. Its unique electronic properties, including a large dipole moment and the ability to act as a hydrogen bond donor, allow it to mimic the amide functional group.[3][4] Crucially, the triazole ring is exceptionally stable to metabolic degradation, hydrolysis, and redox conditions, making it an ideal and robust linker in drug design.[4]

This application note provides a comprehensive guide to the synthesis of novel coumarin-triazole hybrids, starting from the versatile building block 4-ethynyl-2H-chromen-2-one . We will focus on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the quintessential "click chemistry" reaction—which provides a highly efficient, regioselective, and high-yielding pathway to these target compounds.[5][6] The protocols detailed herein are designed to be reproducible and scalable, providing researchers with a reliable method for generating libraries of novel coumarin-triazole conjugates for screening and development.

The Core Reaction: Understanding the CuAAC Mechanism

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne traditionally requires harsh thermal conditions and results in a mixture of 1,4- and 1,5-regioisomers.[5][6] The introduction of a copper(I) catalyst, as independently reported by the groups of Meldal and Sharpless, revolutionized this transformation.[6][7] The CuAAC reaction proceeds under mild, often aqueous, conditions and yields the 1,4-disubstituted triazole as the sole product.[7]

The catalytic cycle is a multi-step process that underscores the importance of each component. The choice of a Cu(II) salt (e.g., CuSO₄·5H₂O) with an in situ reducing agent (e.g., sodium ascorbate) is a common and practical approach, as it avoids the need to handle potentially unstable Cu(I) salts. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species. This Cu(I) ion then coordinates with the terminal alkyne of the 4-ethynyl-2H-chromen-2-one, forming a copper-acetylide intermediate.[6] This coordination significantly lowers the pKa of the terminal proton, facilitating the reaction.[6] The organic azide then coordinates to the copper center, and a stepwise cycloaddition occurs, ultimately leading to the stable 1,4-disubstituted triazole product and regeneration of the Cu(I) catalyst.

Caption: Figure 1: Simplified CuAAC Reaction Scheme.

Critical Safety Considerations: Handling Organic Azides

Organic azides are high-energy molecules and must be handled with extreme caution. They are potentially explosive and can be sensitive to heat, shock, and friction.[8][9] All personnel must adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[10] For reactions involving azides, working behind a blast shield within a certified chemical fume hood is mandatory.[9]

-

Scale and Stability: Never work with more than the minimum required amount of azide.[10] The stability of organic azides can be estimated by the "Rule of Six," which suggests a compound is relatively safe if there are at least six carbon atoms for each azide group.[8][9] Azides with a low carbon-to-nitrogen ratio are significantly more hazardous.[9]

-

Incompatible Materials:

-

Metals: Avoid contact with heavy metals (including copper, silver, lead, and mercury) as this can form highly shock-sensitive and explosive metal azides.[8] Use plastic or Teflon-coated spatulas for weighing and transferring.[8][10]

-

Solvents: Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can form dangerously explosive di- and tri-azidomethane.[8][11]

-

Acids: Avoid strong acids, which can react with residual sodium azide to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[8][9]

-

-

Work-up and Purification: Do not concentrate azide-containing solutions by rotary evaporation or distillation.[9][10] Purification should be limited to extraction and precipitation whenever possible.[11]

-

Storage and Waste: Store azides in a cool, dark place, away from heat and light sources.[11] Azide waste must be collected in a dedicated, clearly labeled container and should never be mixed with other waste streams, especially acidic or metallic waste.[11]

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of the precursor azide and the final click reaction.

Protocol 1: General Synthesis of an Aliphatic Azide (e.g., Benzyl Azide)

This protocol describes the synthesis of a common azide partner from the corresponding bromide.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, stirring bar, condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve benzyl bromide (1.0 eq) in anhydrous DMF (approx. 0.5 M solution).

-

Add Azide: Carefully add sodium azide (1.2 eq) to the solution in one portion. CAUTION: Use a plastic spatula and handle NaN₃ in a fume hood.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting bromide spot.

-

Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent in vacuo at low temperature (<40°C). DO NOT evaporate to complete dryness if you suspect the product is a low molecular weight azide. It is often safer to use the resulting solution directly in the next step.

-

Characterization: Confirm the structure of benzyl azide via FT-IR (strong characteristic azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Protocol 2: CuAAC Synthesis of a Triazole-Linked Coumarin

This protocol details the click reaction between 4-ethynyl-2H-chromen-2-one and a prepared organic azide.[12][13]

Materials:

-

4-ethynyl-2H-chromen-2-one

-

Organic Azide (e.g., Benzyl Azide from Protocol 4.1)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol (t-BuOH) and Deionized water (or other suitable solvent system like DMF)

-

Ethyl acetate, Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation:

-

In a 50 mL round-bottom flask, dissolve 4-ethynyl-2H-chromen-2-one (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and water (to achieve approx. 0.2 M concentration).

-

Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Prepare a fresh aqueous solution of Sodium L-ascorbate (0.2 eq).

-

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution. A color change is typically observed.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 8-24 hours. Monitor the reaction's completion by TLC, looking for the consumption of the limiting reagent (typically the ethynyl coumarin).

-

Work-up:

-

Once complete, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3 x 30 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of EDTA to chelate and remove copper salts, followed by a wash with brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.

-

Characterization: The final, pure product is characterized to confirm its structure and purity.

Caption: Figure 2: Experimental Workflow.

Product Characterization: A Validating System

Thorough characterization is essential to confirm the successful synthesis of the 1,4-disubstituted triazole regioisomer.

| Technique | Expected Observations for a Typical Coumarin-Triazole Product |

| ¹H NMR | A characteristic singlet for the triazole C5-H proton, typically appearing downfield between δ 7.7 and 8.5 ppm.[4] Signals corresponding to the coumarin ring protons and the protons of the 'R' group from the azide will also be present.[14][15] |

| ¹³C NMR | Signals for the two triazole carbon atoms (C4 and C5) are expected in the range of δ 120-145 ppm.[4] The characteristic lactone carbonyl carbon of the coumarin ring will appear around δ 160 ppm. |

| HRMS (ESI) | The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that corresponds to the exact calculated mass of the target compound, confirming its elemental composition.[13][14] |

| FT-IR | Disappearance of the sharp alkyne C≡C-H stretch (~3300 cm⁻¹) from the starting material and the strong azide N₃ stretch (~2100 cm⁻¹). Appearance of bands characteristic of the coumarin carbonyl (~1720 cm⁻¹) and aromatic C=C bonds. |

Table 1: Key Spectroscopic Data for Product Validation.

Applications & Future Scope

The coumarin-triazole scaffold is a fertile ground for discovering new therapeutic agents. By varying the 'R' group on the azide starting material, researchers can rapidly generate a diverse library of compounds for biological screening. Published studies have demonstrated that these hybrids possess significant potential as:

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines, including breast and colon cancer.[3][4][16]

-

Antimicrobial Agents: Showing promising activity against various bacterial and fungal strains.[1][17][18]

-

Enzyme Inhibitors: Acting as potent inhibitors for enzymes like cholinesterases and carbonic anhydrases, relevant in Alzheimer's disease and tumorigenesis, respectively.[13][19][20]

-

Fluorescent Probes: The coumarin moiety's inherent fluorescence can be modulated by the attached triazole, opening avenues for applications in bio-imaging and diagnostics.[3][21]

The straightforward and robust nature of the CuAAC reaction makes this synthetic strategy highly amenable to high-throughput synthesis and parallel chemistry, accelerating the drug discovery process.

References

-

Full article: Design, synthesis, characterization and biological evaluation of coumarin bound 1,2,3-triazoles using click chemistry. (2024). Taylor & Francis. [Link]

-

Mamgain, R. (2019). Cu(I) Catalyzed Coumarin-1,2,3-Triazole Hybrids: Click Chemistry. Asian Journal of Chemistry, 31, 2543-2547. [Link]

-

Expedient synthesis of coumarin-coupled triazoles via 'click chemistry' leading to the formation of coumarin-triazole-sugar hybrids. (2010). PubMed. [Link]

-

Click chemistry based regioselective one-pot synthesis of coumarin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones as newer potent antitubercular agents. (2019). PubMed. [Link]

-

Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives. (2022). PMC. [Link]

-

Expedient synthesis of coumarin-coupled triazoles via 'click chemistry' leading to the formation of coumarin-triazole-sugar hybrids | Request PDF. (2010). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. (n.d.). MDPI. [Link]

-

Coumarin Triazoles as Potential Antimicrobial Agents. (2023). PMC - NIH. [Link]

-

Photophysical characterization of triazole-substituted coumarin fluorophores | Request PDF. (2009). ResearchGate. [Link]

-

New coumarin–chalcone–triazole hybrids as promising anti-diabetic agents: from molecular design to in vivo validation. (2023). RSC Publishing. [Link]

-

Coumarin‐Tethered‐1,2,3‐Triazoles: Synthesis, Characterization, Antimicrobial Evaluation, and DFT Studies. (n.d.). ResearchGate. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

-

Coumarin-1,2,3-Triazole Conjugates as Molecular Scaffolds for the Selective Induction of ROS-Driven Apoptosis in Cancer Cells in the Development of Pyruvate Kinase M2 Inhibitors. (2023). PMC. [Link]

-

Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (n.d.). MDPI. [Link]

-

Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents. (2022). ResearchGate. [Link]

-

Design and Synthesis of Tacrine–Coumarin Hybrids via Click Chemistry as Multifunctional Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (n.d.). MDPI. [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

-

Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

-

Azide Compounds. (n.d.). Environmental Health and Safety, University of Washington. [Link]

-

Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2020). ResearchGate. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]

-

Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase. (n.d.). PMC. [Link]

-

Synthesis of Coumarins Linked With 1,2,3-Triazoles under Microwave Irradiation and Evaluation of their Antimicrobial and. (n.d.). SciELO México. [Link]

-

Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis. (2021). PMC. [Link]

-

Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). PMC. [Link]

-

Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

-

Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. [Link]

-

Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Novel Triazole Derivatives Based on 4-methyl-chromene-2-one. (2018). Science and Education Publishing. [Link]

Sources

- 1. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Expedient synthesis of coumarin-coupled triazoles via 'click chemistry' leading to the formation of coumarin-triazole-sugar hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. ucd.ie [ucd.ie]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New coumarin–chalcone–triazole hybrids as promising anti-diabetic agents: from molecular design to in vivo validation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07254A [pubs.rsc.org]

- 15. scielo.org.mx [scielo.org.mx]

- 16. Coumarin-1,2,3-Triazole Conjugates as Molecular Scaffolds for the Selective Induction of ROS-Driven Apoptosis in Cancer Cells in the Development of Pyruvate Kinase M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Design and Synthesis of Tacrine–Coumarin Hybrids via Click Chemistry as Multifunctional Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease [mdpi.com]

- 20. Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Sonogashira coupling reaction conditions for 4-ethynyl-2H-chromen-2-one

This Application Note details the protocol for the Sonogashira cross-coupling of 4-ethynyl-2H-chromen-2-one . As this specific terminal alkyne is not a common "off-the-shelf" reagent, this guide includes a validated precursor synthesis module (Part 1) followed by the core coupling protocol (Part 2).

Application Note: Sonogashira Coupling of 4-Ethynyl-2H-chromen-2-one

Introduction & Mechanistic Rationale

4-Alkynylcoumarins are critical scaffolds in the development of fluorescent probes, anticoagulants, and photo-active pharmaceuticals. The 4-position of the coumarin (2H-chromen-2-one) ring is electronically unique; it is vinylogous to the carbonyl, making it electron-deficient.

Key Challenges:

-

Lactone Sensitivity: The coumarin lactone ring is susceptible to nucleophilic attack (ring-opening) by strong bases (e.g., NaOH, hydroxides) often used in standard couplings.

-

Electronic Deactivation: When synthesizing the precursor, the 4-position is electrophilic. However, once the ethynyl group is installed, the electron-withdrawing nature of the coumarin core increases the acidity of the acetylenic proton (

), accelerating the oxidative addition of copper but also increasing the risk of homocoupling (Glaser coupling).

Strategy: We utilize a Pd(PPh₃)₂Cl₂ / CuI catalytic system with Triethylamine (Et₃N) .[1] This mild amine base is sufficient to deprotonate the activated alkyne without degrading the lactone ring.

Pre-Protocol: Synthesis of 4-Ethynyl-2H-chromen-2-one

Note: If you already possess the terminal alkyne, skip to Part 3.

Direct ethynylation of 4-hydroxycoumarin is difficult. The robust route involves converting 4-hydroxycoumarin to 4-chlorocoumarin, coupling with trimethylsilylacetylene (TMSA), and deprotecting.

Step A: Chlorination

-

Reagents: 4-Hydroxycoumarin, POCl₃ (Phosphorus oxychloride), Et₃N (cat).

-

Conditions: Reflux (110 °C), 2–4 h.

-

Yield: ~85-90%.

-

Protocol: Dissolve 4-hydroxycoumarin (10 mmol) in POCl₃ (5 mL). Add 5 drops of Et₃N. Reflux until TLC shows consumption of starting material. Pour onto ice/water. Filter the white/pale yellow precipitate (4-chlorocoumarin). Recrystallize from ethanol.

Step B: Sila-Sonogashira Coupling

-

Reagents: 4-Chlorocoumarin (1.0 eq), TMS-Acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq), THF.

-

Conditions: 60 °C, 4–6 h, Inert Atmosphere (Ar/N₂).

-

Protocol:

-

Degas THF (10 mL/mmol) by sparging with Argon for 15 mins.

-

Add 4-chlorocoumarin, Pd catalyst, and CuI.

-

Add Et₃N followed by TMS-acetylene dropwise.

-

Heat to 60 °C. Monitor by TLC (Hexane/EtOAc 8:2).

-

Filter through Celite, concentrate, and purify via flash chromatography (SiO₂).

-

Step C: Desilylation

-

Reagents: 4-(TMS-ethynyl)coumarin, K₂CO₃ (0.5 eq), MeOH/CH₂Cl₂ (1:1).

-

Conditions: RT, 15–30 min.

-

Protocol: Stir the TMS-intermediate in MeOH/DCM with K₂CO₃. Reaction is usually rapid. Quench with dilute HCl (to pH 7), extract with DCM, and concentrate. Store at -20°C under Argon. (Terminal alkynes on electron-poor rings can be unstable).

Core Protocol: Sonogashira Coupling of 4-Ethynylcoumarin

This protocol describes coupling 4-ethynyl-2H-chromen-2-one (Alkyne) with an Aryl Iodide (Electrophile).

Reagents & Stoichiometry

| Component | Role | Equivalents | Recommended Reagent |

| Aryl Iodide | Electrophile | 1.0 eq | Aryl-I (Ar-Br requires heating/more cat.) |

| 4-Ethynylcoumarin | Nucleophile | 1.1 – 1.2 eq | Freshly prepared |

| Pd Catalyst | Catalyst | 0.02 – 0.05 eq | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |

| Copper Co-Cat | Activator | 0.01 – 0.03 eq | CuI (Copper(I) Iodide) - Must be off-white, not green |

| Base | Proton Scavenger | 3.0 – 5.0 eq | Et₃N (Triethylamine) or Diethylamine |

| Solvent | Medium | 0.1 – 0.2 M | THF (Tetrahydrofuran) or DMF (anhydrous) |

Step-by-Step Procedure

1. Preparation of Reaction Vessel:

-

Flame-dry a 2-neck round-bottom flask or Schlenk tube.

-

Cool under a stream of dry Argon or Nitrogen.

-

Add a magnetic stir bar.[2]

2. Reagent Addition (Glovebox or Counter-flow):

-

Add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).

-

Add the Aryl Iodide (1.0 equiv).

-

Add 4-Ethynyl-2H-chromen-2-one (1.2 equiv).

-

Critical: If the alkyne is an oil or liquid, add it after the solvent.

3. Solvation and Degassing:

-

Seal the vessel with a rubber septum.

-

Inject anhydrous THF (or DMF) via syringe.

-

Degas the mixture: Bubble Argon through the solution (via a long needle submerged in liquid) for 10-15 minutes. Oxygen presence causes homocoupling of the alkyne (Glaser side-product).[3]

4. Activation:

-

Add Et₃N (3.0 equiv) dropwise via syringe.

-

Observation: The solution often turns dark brown or black upon amine addition (formation of Pd(0) species) and may precipitate amine salts later.

5. Reaction:

-

Stir at Room Temperature (25 °C) for 4–12 hours.

-

Optimization: If no conversion after 4h, heat to 50 °C . Avoid temperatures >70 °C to prevent lactone degradation.

6. Work-up:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite or Silica to remove metal precipitates.

-

Wash the filtrate with NH₄Cl (sat. aq.) (to chelate residual Cu) followed by Brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

7. Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Typically Hexanes/EtOAc gradients (start 95:5). Coumarin derivatives are often fluorescent under UV (365 nm), aiding fraction collection.

Reaction Workflow & Mechanism (Graphviz)

Caption: Synthetic workflow from 4-hydroxycoumarin precursor to final arylated product via Sonogashira cross-coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Homocoupling (Dimer) | Oxygen in solvent | Degas solvents rigorously (Freeze-Pump-Thaw or Sparging). |

| No Reaction | Oxidized Catalyst | Ensure Pd catalyst is yellow (not black) and CuI is white/tan (not green). |

| Low Yield | Lactone Hydrolysis | Switch base from Et₃N to DIPEA (Hunig's base) or use inorganic base K₃PO₄ in Toluene. |

| Stalled Reaction | Aryl Bromide Substrate | Aryl Bromides are less reactive than Iodides.[3] Increase Temp to 60°C or switch to Pd(dppf)Cl₂ . |

References

-

Synthesis of 4-chlorocoumarin: Jashari, A., et al. "An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride..." Molecules2007 , 12(8), 2017-2028. Link

-

General Sonogashira Conditions: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007 , 107(3), 874–922. Link

- Coumarin Alkynylation: Sperry, J. B., et al. "Synthesis of 4-alkynylcoumarins via Pd-catalyzed coupling." Journal of Organic Chemistry (General methodology reference for electron-deficient heterocycles).

-

Sila-Sonogashira Variant: Liang, Y., et al. "Palladium-Catalyzed Cross-Coupling of Organic Halides with Terminal Alkynes." Synthesis2005 , 391-393.[4]

Sources

Troubleshooting & Optimization

Resolving side reactions in the synthesis of 4-ethynylcoumarin

Executive Summary & Core Directive

The Challenge: Synthesizing 4-ethynylcoumarin is deceptive. While it appears to be a standard Sonogashira cross-coupling, the coumarin scaffold introduces a "Trojan Horse" of reactivity: the lactone ring. The electron-deficient nature of the 2-pyrone core makes the C4 position highly electrophilic (Michael acceptor) and the lactone ring susceptible to nucleophilic ring-opening by the very bases required for the coupling reaction.

The Solution: This guide moves beyond generic protocols. We utilize a Self-Validating Workflow based on the Sonogashira coupling of 4-tosyloxycoumarin (or 4-triflate) with trimethylsilylacetylene (TMSA), followed by controlled deprotection. This route is superior to the 4-chloro pathway due to milder activation energies, preserving the lactone integrity.

The Validated Pathway (Visualized)

The following workflow illustrates the optimal route and the critical decision points where side reactions typically occur.

Figure 1: Validated synthesis workflow for 4-ethynylcoumarin, highlighting critical nodes where side reactions (Ring Opening, Glaser Coupling) diverge from the main pathway.

Technical Support Modules (Q&A)

Module A: The "Disappearing Product" (Lactone Instability)

User Report: "My reaction conversion looks good by TLC, but after aqueous workup, my yield is abysmal, and I see a highly polar baseline spot. Where did my product go?"

Root Cause Analysis: You have likely triggered Lactone Ring Opening . The coumarin ring is essentially a cyclic ester. In the presence of strong nucleophilic bases (like hydroxide from wet solvents or primary amines) or high heat, the lactone hydrolyzes to form the water-soluble coumarinate salt (cis-cinnamic acid derivative). Upon acidification during workup, this may recyclize, but often it degrades or remains as the open-chain acid.

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Base Selection | Use Et3N or DIPEA (2-3 equiv). Avoid NaOH, KOH, or primary amines. | Tertiary amines are non-nucleophilic enough to deprotonate the alkyne-Cu complex without attacking the lactone carbonyl. |

| Solvent System | Anhydrous DMF or THF. | Water promotes hydrolysis. DMF stabilizes the Pd species but must be dry. |

| Temperature | Keep < 60°C. | High thermal energy lowers the activation barrier for nucleophilic attack on the lactone. |

Corrective Action: If you suspect ring opening (water-soluble product):

-

Acidify the aqueous layer carefully to pH 3-4 with 1M HCl.

-

Stir for 30 minutes to encourage recyclization (lactonization).

-

Extract immediately with EtOAc.

Module B: The "Double Trouble" (Glaser Coupling)

User Report: "I isolated a solid, but the NMR shows a symmetric dimer instead of my coupled product. The mass spectrum shows M+ = 2(TMS-acetylene) - 2H."

Root Cause Analysis: This is Glaser Homocoupling .[1][2] In the presence of Copper(I) and any trace of Oxygen, the terminal alkyne (TMS-acetylene) oxidatively dimerizes rather than coupling with the coumarin.

Mechanism:

Troubleshooting Protocol:

-

The "Freeze-Pump-Thaw" Standard: Do not just bubble Argon. Perform 3 cycles of freeze-pump-thaw on your solvent/base mixture before adding the catalyst.

-

Catalyst Order: Add Pd and Cu last, under a positive stream of Argon.

-

Alternative: Copper-Free Sonogashira: If Glaser coupling persists, switch to a Cu-free protocol using Pd(PPh3)4 (3-5 mol%) with pyrrolidine or piperidine as the base (Note: Monitor for ring opening with these bases; keep temp low).

Module C: Reactivity Stalls (The C4 Electrophile)

User Report: "I am using 4-chlorocoumarin, but the reaction stalls at 20% conversion. Should I heat it to reflux?"

Root Cause Analysis: Do NOT reflux. 4-chlorocoumarin has a strong C-Cl bond (bond dissociation energy is high). Heating it in basic conditions invites nucleophilic attack at the C4 position (Michael addition) rather than oxidative addition to the Palladium.

The "Activation" Fix:

Switch your starting material. The oxidative addition rate follows this order:

Recommended Protocol (Tosylation Route):

-

Step 1: React 4-hydroxycoumarin with Tosyl Chloride (TsCl) in DCM/Et3N to form 4-tosyloxycoumarin . This is a stable, crystalline solid.

-

Step 2: Perform Sonogashira on the tosylate. The -OTs group is an excellent pseudohalide leaving group that reacts under mild conditions (40-50°C), preserving the lactone.

Master Protocol: Synthesis of 4-Ethynylcoumarin

This protocol minimizes side reactions by using the intermediate reactivity of the tosylate and a mild deprotection strategy.

Step 1: Cross-Coupling[2][3]

-

Reagents: 4-tosyloxycoumarin (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh3)2Cl2 (0.02 eq), CuI (0.01 eq), Et3N (3.0 eq).

-

Solvent: Anhydrous DMF (0.2 M concentration).

-

Procedure:

-

Charge a flame-dried Schlenk flask with 4-tosyloxycoumarin, Pd catalyst, and CuI.

-

Evacuate and backfill with Argon (3x).

-

Inject degassed DMF and Et3N.

-

Add TMS-acetylene dropwise.

-

Stir at 45-50°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc).

-

-

Expected Outcome: 4-(trimethylsilylethynyl)coumarin.

Step 2: Deprotection (The "Soft" Touch)

-

Reagents: K2CO3 (0.5 eq) or TBAF (1.0 eq - use with caution, see note).

-

Solvent: MeOH/DCM (1:1).

-

Procedure:

-

Dissolve the TMS-intermediate in MeOH/DCM.

-

Add solid K2CO3 at 0°C .

-

Stir for 15-30 mins. Do not prolong.

-

Quench with saturated NH4Cl immediately upon disappearance of starting material.

-

-

Why K2CO3? TBAF is basic and can sometimes degrade the coumarin ring if the reaction is left too long. Carbonate in methanol is milder and sufficient for TMS removal.

Troubleshooting Logic Tree

Use this diagram to diagnose failure modes during your experiment.

Figure 2: Diagnostic logic tree for resolving common synthetic failures.

References

-

Sonogashira Coupling Mechanism & Conditions

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

- Seshadri, S. (1973). Synthesis of Coumarins. Journal of Scientific & Industrial Research, 32, 128.

-

Synthesis via 4-Tosylate/Triflate

-

Glaser Coupling Side Reaction

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

-

-

Deprotection Strategies

-

Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. Link

-

Sources

Technical Support Center: Enhancing the Stability of 4-ethynyl-2H-chromen-2-one in Cell Culture Media

Welcome to the technical support center for 4-ethynyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We understand that maintaining the stability of small molecules in complex biological media is critical for reproducible and accurate results. This document offers a structured approach to identifying and mitigating the stability challenges associated with 4-ethynyl-2H-chromen-2-one in cell culture environments.

I. Understanding the Instability of 4-ethynyl-2H-chromen-2-one

4-ethynyl-2H-chromen-2-one possesses two key structural features that are susceptible to degradation in aqueous and biological environments: the coumarin core and the terminal alkyne group.

-

The Coumarin Core: The lactone ring of the coumarin scaffold is prone to hydrolysis, a reaction that is significantly accelerated under basic pH conditions, leading to the opening of the ring.[1] Standard cell culture media is typically buffered to a physiological pH of around 7.4, which can facilitate this degradation over time.

-

The Terminal Alkyne: The ethynyl group is a reactive moiety. While this reactivity is harnessed for "click" chemistry applications, it also makes the compound susceptible to reactions with nucleophiles present in cell culture media.[2][3] Of particular concern are thiol-containing molecules, such as the amino acid cysteine, which is a common component of many media formulations.[1][4] The reaction between a thiol and an alkyne, known as a thiol-yne reaction, can lead to the formation of adducts, thereby reducing the concentration of the active compound.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-ethynyl-2H-chromen-2-one in my cell culture medium?

A1: The two main degradation pathways are:

-

Hydrolysis of the coumarin lactone ring: This is often accelerated by the slightly alkaline pH of most cell culture media.[1]

-

Thiol-yne addition: The terminal alkyne can react with thiol-containing components in your media, such as cysteine, to form vinyl thioether adducts.[1][5]

Q2: My compound is dissolved in DMSO for a stock solution. Is it stable under these conditions?

A2: While a high-quality, anhydrous DMSO stock solution stored at -20°C or -80°C is generally stable, repeated freeze-thaw cycles and exposure to atmospheric moisture can introduce water, which may contribute to gradual hydrolysis over long-term storage. For optimal stability, aliquot your stock solution into single-use volumes.

Q3: Can the presence of serum in my media affect the stability of the compound?

A3: Yes, serum contains a high concentration of proteins, including albumin, which can bind to small molecules like coumarins.[6][7] While this binding can sometimes have a stabilizing effect by sequestering the compound from reactive species, it can also reduce its free concentration and bioavailability. Additionally, serum contains various nucleophiles and enzymes that could potentially contribute to degradation.

Q4: How quickly does 4-ethynyl-2H-chromen-2-one degrade in cell culture media?

A4: The degradation rate is dependent on several factors, including the specific media formulation (especially the concentration of cysteine and other nucleophiles), incubation temperature, and pH.[8] A preliminary stability study under your specific experimental conditions is highly recommended to determine the compound's half-life.

III. Troubleshooting Guide

This section addresses common issues encountered during experiments with 4-ethynyl-2H-chromen-2-one and provides actionable solutions.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Loss of biological activity over time in a multi-day experiment. | Compound degradation in the cell culture medium. | 1. Replenish the compound: For longer experiments, consider replacing the medium with freshly prepared medium containing the compound every 24-48 hours. 2. Use a stabilizing formulation: Prepare your working solutions using a stabilizing agent like β-cyclodextrin (see Protocol 1).[9][10] 3. Lower the incubation temperature if possible: While most cell cultures require 37°C, if your experimental design allows, a lower temperature can slow degradation. |

| Inconsistent results between experimental replicates. | Variable degradation of the compound due to slight differences in incubation times or media preparation. | 1. Standardize all experimental parameters: Ensure consistent timing for media changes and compound addition. 2. Prepare fresh working solutions for each experiment: Avoid using aged dilutions of the compound in aqueous buffers or media. |

| Appearance of unknown peaks in HPLC analysis of the culture supernatant. | Formation of degradation products (e.g., hydrolyzed coumarin, thiol adducts). | 1. Characterize the degradation products: If possible, use LC-MS/MS to identify the molecular weights of the new peaks to confirm expected degradation pathways.[8] 2. Implement a stability-indicating analytical method: Your HPLC method should be able to resolve the parent compound from its major degradants.[11] |

| Low apparent potency of the compound. | The actual concentration of the active compound is lower than expected due to degradation. | 1. Conduct a stability study: Determine the compound's half-life in your specific media and adjust your experimental design or dosing accordingly (see Protocol 2). 2. Consider a formulation strategy: The use of cyclodextrins can enhance solubility and stability.[9][12] |

IV. Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution using β-Cyclodextrin

This protocol describes how to prepare an inclusion complex of 4-ethynyl-2H-chromen-2-one with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility and stability.[13]

Materials:

-

4-ethynyl-2H-chromen-2-one

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile, nuclease-free water

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Sterile 0.22 µm syringe filter

Procedure:

-

Prepare a 10% (w/v) solution of HP-β-CD: Dissolve 1 g of HP-β-CD in 10 mL of sterile water. Gently warm and stir until fully dissolved. Allow the solution to cool to room temperature.

-

Prepare a concentrated stock of 4-ethynyl-2H-chromen-2-one in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Form the inclusion complex: Slowly add the 4-ethynyl-2H-chromen-2-one stock solution to the HP-β-CD solution while vigorously vortexing or stirring. The final concentration of the organic solvent should be kept to a minimum (ideally <1%). A typical molar ratio of drug to cyclodextrin is 1:1, but this may need to be optimized.

-

Stir the mixture: Allow the solution to stir at room temperature for 1-2 hours, protected from light.

-

Sterile filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and to ensure sterility.

-

Store appropriately: Store the stabilized stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Assessing the Stability of 4-ethynyl-2H-chromen-2-one in Cell Culture Media

This protocol provides a framework for determining the stability of the compound in a specific cell culture medium (e.g., DMEM with 10% FBS) over time.

Materials:

-

4-ethynyl-2H-chromen-2-one stock solution (either in DMSO or as a stabilized formulation from Protocol 1)

-

Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

-

Sterile microcentrifuge tubes or a 96-well plate

-

Incubator (37°C, 5% CO₂)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or PDA)

-

Acetonitrile (ACN) or other suitable protein precipitation agent

Procedure:

-

Prepare the test solution: Spike the complete cell culture medium with 4-ethynyl-2H-chromen-2-one to the final desired working concentration (e.g., 10 µM).

-

Aliquot and incubate: Dispense the test solution into multiple sterile microcentrifuge tubes or wells of a 96-well plate. Place them in a 37°C, 5% CO₂ incubator.

-

Time points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Sample collection and preparation (at each time point):

-

At t=0, immediately process the first sample.

-

Remove an aliquot of the test solution from the incubator.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the media sample. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Use a validated, stability-indicating method to quantify the peak area of the parent 4-ethynyl-2H-chromen-2-one.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage of compound remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of the compound under your specific experimental conditions.

-

V. Visualization of Key Processes

Caption: Key degradation pathways for 4-ethynyl-2H-chromen-2-one in cell culture media.

Caption: Experimental workflow for assessing compound stability in cell culture media.

VI. References

-

Dondon, R., & Fery-Forgues, S. (2001). Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin: Enhanced Stabilization Induced by the Appended Substituent. The Journal of Physical Chemistry B, 105(43), 10715-10722. Available from: [Link]

-

de Oliveira, G. G., et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces. Available from: [Link]

-

Scypinski, S., & Drake, J. M. (1985). Photophysics of coumarin inclusion complexes with cyclodextrin. Evidence for normal and inverted complex formation. The Journal of Physical Chemistry, 89(12), 2432-2435. Available from: [Link]

-

Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry. Available from: [Link]

-

Li, X., et al. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. Available from: [Link]

-

de Oliveira, G. G., et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces. Available from: [Link]

-

Lesyk, R., et al. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry.

-

Levy, O., et al. (2013). Formation of an alkyne during degradation of metal-alkylidyne complexes. Dalton Transactions, 42(34), 12248-12251. Available from: [Link]

-

BioPharma Stability Testing Laboratory. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Available from: [Link]

-

Zhang, Y., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Organic Letters, 22(3), 950-954. Available from: [Link]

-

Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia. Available from: [Link]

-

Zhang, J., et al. (2012). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. ACS Medicinal Chemistry Letters, 3(11), 945-949. Available from: [Link]

-

Wieczorek, M., et al. (2022). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. Chemistry – A European Journal, 28(11), e202104118. Available from: [Link]

-

Action, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]

-

Dragojević, S., et al. (2011). Determination of aqueous stability and degradation products of series of coumarin dimers. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 37-47. Available from: [Link]

-

AZoM. (2022). Effects of Antioxidants on Polymer Solution Stability. Available from: [Link]

-

Karoyo, A. H., & Wilson, L. D. (2021). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. International Journal of Molecular Sciences, 22(4), 1645. Available from: [Link]

-

Gmiński, J., et al. (2024). Modulation of Human Colon Cell Activity by Synthetic Coumarin Derivatives Bearing a Phosphonate Group. Molecules, 29(12), 2846. Available from: [Link]

-

Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available from: [Link]

-

V-Bio. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Available from: [Link]

-

Anouar, E. H., et al. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLoS ONE, 8(5), e64238. Available from: [Link]

-

Zhang, Y., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 13(1), 18. Available from: [Link]

-

O'Keeffe, A., et al. (2025). Coumarins disrupt cell-cell communication for control of pathogenesis and virulence in ESKAPEEs and fungal opportunists. bioRxiv.

-

Patil, M., et al. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

-

da Silva, F. C., et al. (2021). Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Molecules, 26(11), 3326. Available from: [Link]

-

Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

-

Janeczko, M., et al. (2023). Enzymatic Synthesis of a Novel Coumarin Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains. Molecules, 28(13), 5035. Available from: [Link]

-

World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Available from: [Link]

-

Garten, S., & Wosilait, W. D. (1971). Comparative study of the binding of coumarin anticoagulants and serum albumins. Biochemical Pharmacology, 20(7), 1661-1668. Available from: [Link]

-

Marturano, V., et al. (2021). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Polymers, 13(11), 1860. Available from: [Link]

-

Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase. ACS Omega, 7(10), 8758-8771. Available from: [Link]

-

Witte, M. D., et al. (2012). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 134(44), 18235-18237. Available from: [Link]

-

de Oliveira, A. C., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114878. Available from: [Link]

-

NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

-

Kamal, A., et al. (2013). Synthesis of a new class of furo[3,2-c]coumarins and its anticancer activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2924-2927. Available from: [Link]

-

Jordan, M. D., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. Available from: [Link]

-

Al-Suwayeh, S. A., et al. (2024). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules, 29(12), 2901. Available from: [Link]

-

ResearchGate. (2020). Cysteine site-selective bioconjugation with [2.2.1]azabicyclic reagent... Available from: [Link]

-

ResearchGate. (n.d.). INSIGHTS INTO COUMARIN ANALOG BINDING WITH HUMAN SERUM ALBUMIN USING FLUORESCENCE SPECTROSCOPY AND MOLECULAR DOCKING. Available from: [Link]

-

O'Callaghan, P., et al. (2021). High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. Biotechnology and Bioengineering, 118(11), 4389-4402. Available from: [Link]

-

ResearchGate. (2018). (PDF) Synthesis, characterization and antioxidant activity of 3-(2-Amino-1,3-Selenazol-4-yl)-2H-chromen-2-ones derivatives. Available from: [Link]

Sources

- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 2. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative study of the binding of coumarin anticoagulants and serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. encyclopedia.pub [encyclopedia.pub]

Overcoming steric hindrance in 4-ethynylcoumarin cycloadditions

Technical Support Reference: #CN-4EC-001 Subject: Troubleshooting Steric Hindrance in 4-Ethynylcoumarin Cycloadditions Status: Active Guide Authorized By: Senior Application Scientist

Welcome to the Advanced Synthesis Support Center

You are accessing this guide because your cycloaddition (Click) reaction involving 4-ethynylcoumarin is stalling, producing low yields, or generating inseparable byproducts.

The Core Problem: Unlike the accessible 7-position or the reactive 3-position, the C4 position of the coumarin scaffold presents a unique "steric valley." It is flanked by the C3-substituent (or proton) and, critically, the peri-hydrogen at C5 on the fused benzene ring. This creates a narrow approach vector for the copper-acetylide intermediate, often leading to catalytic arrest.

This guide provides modular solutions to overcome these energy barriers.

Module 1: Diagnostic & Triage

Before altering your protocol, confirm the failure mode using this logic flow.

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.

Module 2: The "Hardware" Fix (Catalyst & Ligand Optimization)

Standard CuSO₄/Ascorbate conditions often fail at the C4 position because the copper-acetylide species forms unreactive aggregates. You must stabilize the monomeric Cu(I) species.[1]

Protocol A: Ligand-Accelerated CuAAC (Recommended for T < 50°C)

Why this works: The THPTA ligand wraps the copper center, preventing aggregate formation while maintaining a small enough hydrodynamic radius to penetrate the C4/C5 steric cleft.

Reagents:

-

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5-10 mol%)

-

Solvent: DMSO:Water (1:1) or tBuOH:Water (1:1)

Step-by-Step:

-

Premix Complex: In a separate vial, mix CuSO₄ and THPTA in a 1:2 molar ratio in water. Incubate for 5 minutes (Solution turns light blue).

-

Dissolve Substrate: Dissolve 4-ethynylcoumarin (1.0 eq) and Azide (1.2 eq) in DMSO.

-

Combine: Add the Cu-Ligand complex to the substrate solution.

-

Initiate: Add Sodium Ascorbate (freshly prepared in water) dropwise.

-

Monitor: Stir at 40°C . If no conversion after 2 hours, spike with additional Ascorbate.

Protocol B: Ruthenium Catalysis (RuAAC)

Use Case: If you require 1,5-disubstituted triazoles or are using an internal alkyne at C4. Warning: Bulky azides combined with the hindered C4-alkyne can sometimes invert RuAAC regioselectivity back to 1,4-isomers due to extreme steric crowding [1].[5]

Reagents:

-

Catalyst: Cp*RuCl(cod) (2-5 mol%)

-

Solvent: Anhydrous DMF or Dioxane (Degassed)

-

Temp: 60-80°C

Module 3: The "Environment" Fix (Energy & Solubility)

When sterics raise the activation energy (

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Why this works: Rapid heating overcomes the rotational barrier of the C4-substituent, allowing the azide to access the reactive site before catalyst degradation occurs.

Experimental Setup:

| Parameter | Setting | Rationale |

| Power | Dynamic (Max 200W) | Prevents runaway pressure buildup. |

| Temperature | 80°C - 100°C | Sufficient to overcome peri-hydrogen repulsion. |

| Time | 10 - 20 mins | Conventional heating often requires 12-24 hours. |

| Solvent | DMF or PEG-400 | High dielectric constant absorbs MW energy efficiently. |

| Additive | p-TsOH (Cat.) | Optional: Acid catalysis can sometimes assist if Cu-free thermal click is attempted (less common). |

Procedure:

-

Load 4-ethynylcoumarin (1 mmol), Azide (1.1 mmol), CuSO₄ (5 mol%), and Na-Ascorbate (10 mol%) into a microwave vial.

-

Add 3 mL DMF:H₂O (4:1). Cap and crimp.

-

Irradiate at 90°C for 10 minutes.

-

Workup: Pour into ice water. The triazole product usually precipitates as a solid, avoiding chromatography.

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction turns dark brown and stalls. What happened? A: This is "Copper Disproportionation." The Cu(I) is unstable and disproportionating into Cu(0) (brown precipitate) and Cu(II).

-

Fix: Increase the ligand (THPTA/TBTA) load to 1:5 relative to Copper.[3] Ensure the solvent is degassed to prevent oxidation.

Q2: Can I use Copper(I) Iodide (CuI) instead of CuSO₄? A: Yes, but with caution. CuI is insoluble in water and requires an organic base (DIPEA/TEA) and a ligand (like phenanthroline) to stay soluble in organic solvents (acetonitrile/THF).

-

Risk: In the crowded C4 pocket, the bulky amine base can sometimes act as a competitive steric blocker. The CuSO₄/Ascorbate aqueous system is generally cleaner for coumarins.

Q3: I am getting a mixture of regioisomers with RuAAC. Why? A: This is a known anomaly with sterically demanding substrates. While Cp*RuCl typically yields 1,5-triazoles, the clash between the C4-coumarin core and a bulky azide can destabilize the ruthenacycle intermediate, forcing it into the thermodynamically favored 1,4-pathway [1].

-

Fix: Switch to a smaller azide if possible, or purify via HPLC.

Q4: How do I remove the copper trapped in the coumarin-triazole lattice? A: Coumarins can coordinate metals. Wash the crude precipitate with an EDTA solution or aqueous ammonium hydroxide to chelate and remove residual copper.

Mechanistic Visualization

The following diagram illustrates the steric clash at the C4 position and how Ligands/Microwaves overcome it.

Figure 2: The C4-position is shielded by C3 and C5 substituents. Ligands prevent Cu-aggregation, while Microwaves provide the energy to bypass steric repulsion.

References

-

Influence of steric demand on ruthenium-catalyzed cycloaddition. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. URL:[Link]

-

Microwave-assisted synthesis of coumarin-based 1,2,3-triazoles. Source: National Institutes of Health (PMC). URL:[Link]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Source: Journal of the American Chemical Society (JACS). URL:[Link]

-

Expedient synthesis of coumarin-coupled triazoles via 'click chemistry'. Source: PubMed (Carbohydrate Research). URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 4-ethynyl-2H-chromen-2-one

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 4-ethynyl-2H-chromen-2-one

4-ethynyl-2H-chromen-2-one is a fascinating molecule that marries the well-established biological relevance of the coumarin scaffold with the versatile reactivity of an ethynyl group. Coumarin derivatives are ubiquitous in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of an ethynyl moiety not only modulates these biological properties but also provides a chemical handle for further functionalization, for instance, through "click" chemistry. This makes 4-ethynyl-2H-chromen-2-one and its analogues promising candidates in drug discovery and chemical biology.

Given its potential, the unambiguous characterization of 4-ethynyl-2H-chromen-2-one is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for this purpose, offering unparalleled precision in mass measurement and the ability to elucidate molecular structures through fragmentation analysis.[2][3] This guide provides an in-depth comparison of common HRMS methodologies for the analysis of 4-ethynyl-2H-chromen-2-one, grounded in experimental data and proven insights. We will explore the nuances of different ionization techniques and mass analyzers, and contrast the information gleaned from HRMS with that from other key analytical techniques.

Comparative Analysis of HRMS Approaches

The choice of HRMS instrumentation can significantly impact the quality and nature of the data obtained. Here, we compare two common ionization sources, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and two high-resolution mass analyzers, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

Ionization Technique: ESI vs. APCI

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules.[4] For 4-ethynyl-2H-chromen-2-one, the presence of the polar lactone group makes it amenable to protonation in the positive ion mode, forming the [M+H]⁺ ion. ESI is generally associated with minimal in-source fragmentation, providing a clean molecular ion peak, which is crucial for accurate mass determination.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and thermally stable compounds.[5] While 4-ethynyl-2H-chromen-2-one is moderately polar, APCI can be a valuable alternative, particularly if matrix effects suppress the ESI signal.[6] It involves vaporization of the sample followed by corona discharge, which can sometimes lead to more in-source fragmentation but can also provide enhanced sensitivity for certain analytes.[7]

For 4-ethynyl-2H-chromen-2-one, ESI is generally the preferred starting point due to the molecule's inherent polarity. However, APCI should be considered if ESI sensitivity is low or if analyzing the compound in a complex, non-polar matrix.

Mass Analyzer: Q-TOF vs. Orbitrap

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of analysis.

-

Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments offer a good balance of resolution (typically 20,000-50,000 FWHM), high mass accuracy (<5 ppm), and fast acquisition speeds.[8] Their wide dynamic range is advantageous for quantifying the analyte over a broad concentration range.

-

Orbitrap: Orbitrap mass analyzers are renowned for their ultra-high resolution (up to 240,000 FWHM or higher) and excellent mass accuracy (<1-2 ppm).[3][9] This superior resolution is critical for separating the analyte signal from isobaric interferences in complex samples and for resolving the fine isotopic structure of ions, which can further confirm elemental composition.[3]

The following table summarizes the expected performance of these analyzers for 4-ethynyl-2H-chromen-2-one:

| Parameter | Q-TOF | Orbitrap | Rationale |

| Resolution (FWHM) | 20,000 - 50,000 | >100,000 | Orbitrap technology inherently provides higher resolving power.[3] |

| Mass Accuracy | < 5 ppm | < 2 ppm | Higher resolution generally leads to better mass accuracy.[9] |

| Sensitivity | High | Very High | Both are highly sensitive, with Orbitrap often having a slight edge. |

| Dynamic Range | Excellent | Good | TOF analyzers typically have a wider linear dynamic range. |

| Acquisition Speed | Very Fast | Fast | TOF instruments are generally faster, beneficial for UHPLC. |

For routine identification and quantification, a Q-TOF provides excellent performance. However, for complex matrix analysis or when the highest confidence in elemental composition is required, the Orbitrap is the superior choice .

Experimental Protocols

Here are detailed protocols for the HRMS analysis of 4-ethynyl-2H-chromen-2-one.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-ethynyl-2H-chromen-2-one in methanol or acetonitrile.

-